10-Dimethylamino-2-bornanone
Overview
Description
10-Dimethylamino-2-bornanone is a bicyclic ketone with the molecular formula C12H21NO It is known for its unique structure, which includes a dimethylamino group attached to a bornane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Dimethylamino-2-bornanone can be synthesized through several methods. One common approach involves the reaction of bornanone with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of reactants, continuous monitoring of reaction parameters, and purification steps to isolate the desired product. The use of advanced analytical techniques ensures the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
10-Dimethylamino-2-bornanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines or alcohols.
Scientific Research Applications
10-Dimethylamino-2-bornanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Dimethylamino-2-bornanone involves its interaction with specific molecular targets. The dimethylamino group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved include nucleophilic substitution and electrophilic addition, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Bornanone: A related compound with a similar structure but lacking the dimethylamino group.
Camphor: Another bicyclic ketone with different functional groups.
Menthone: A monoterpene ketone with a similar skeleton but different substituents.
Uniqueness
10-Dimethylamino-2-bornanone is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
1-[(dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-11(2)9-5-6-12(11,8-13(3)4)10(14)7-9/h9H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIBLLHIVFOTHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CN(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973816 | |
Record name | 1-[(Dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58256-56-7 | |
Record name | 2-Bornanone, 10-dimethylamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058256567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(Dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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